[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.
Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled with a piperazine derivative through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the oxazole and piperazine rings.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Contains the benzodioxin ring but differs in the other functional groups.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Contains a similar benzodioxin ring but has different substituents and functional groups.
Uniqueness
1-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its combination of benzodioxin, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24N4O4/c28-23(27-11-9-26(10-12-27)8-6-18-3-1-2-7-24-18)19-16-21(31-25-19)17-4-5-20-22(15-17)30-14-13-29-20/h1-5,7,15-16H,6,8-14H2 |
InChI Key |
SGSCMBNZKUEDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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